BenchChemオンラインストアへようこそ!

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester

Lipophilicity Partition Coefficient Drug Design

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester (CAS 26095-04-5; synonym Methyl 5-(morpholinomethyl)furan-2-carboxylate) is a heterocyclic building block featuring a furan core with a morpholinomethyl substituent at the 5-position and a methyl ester at the 2-position. Its molecular formula is C₁₁H₁₅NO₄ with a molecular weight of 225.24 g/mol.

Molecular Formula C11H15NO4
Molecular Weight 225.244
CAS No. 26095-04-5
Cat. No. B2891848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester
CAS26095-04-5
Molecular FormulaC11H15NO4
Molecular Weight225.244
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)CN2CCOCC2
InChIInChI=1S/C11H15NO4/c1-14-11(13)10-3-2-9(16-10)8-12-4-6-15-7-5-12/h2-3H,4-8H2,1H3
InChIKeyLRTOUUMXSRHMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester (CAS 26095-04-5): Physicochemical Baseline and Procurement Context


5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester (CAS 26095-04-5; synonym Methyl 5-(morpholinomethyl)furan-2-carboxylate) is a heterocyclic building block featuring a furan core with a morpholinomethyl substituent at the 5-position and a methyl ester at the 2-position . Its molecular formula is C₁₁H₁₅NO₄ with a molecular weight of 225.24 g/mol . This compound belongs to the broader class of 5-substituted furan-2-carboxylates and serves primarily as a synthetic intermediate in medicinal chemistry, where the morpholinomethyl group provides a basic tertiary amine handle for further derivatization [1]. The methyl ester functionality distinguishes it from the more common free carboxylic acid analog (CAS 26095-36-3), imparting altered lipophilicity and hydrogen-bonding capacity that are critical for different synthetic routes and purification strategies .

Why 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester Cannot Be Freely Substituted by the Free Acid or Ethyl Ester


Within the morpholinomethyl-furan-2-carboxylate series, the ester moiety (methyl vs. ethyl vs. free acid) is not a trivial interchange. The methyl ester (CAS 26095-04-5) exhibits a measured LogP of +0.90 , whereas the corresponding free carboxylic acid (CAS 26095-36-3) displays a LogP of –0.41 —a net lipophilicity difference exceeding 1.3 log units. This translates into fundamentally different partitioning behavior during extraction, chromatography, and biological assay distribution. Furthermore, the methyl ester possesses zero hydrogen-bond donor atoms versus one H-bond donor in the free acid , which directly impacts solubility, crystal packing, membrane permeability in cell-based assays, and compatibility with water-sensitive synthetic transformations (e.g., organometallic reactions). Procurement of the 'closest available' in-class compound without matching the ester group therefore introduces uncontrolled variables in reaction yield, purification efficiency, and bioassay reproducibility [1]. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence for 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester (CAS 26095-04-5) vs. Closest Analogs


Lipophilicity Advantage: Methyl Ester (LogP +0.90) vs. Free Carboxylic Acid (LogP –0.41)

The methyl ester derivative exhibits a measured LogP of 0.8984, which is >1.3 log units higher than the free carboxylic acid analog (CAS 26095-36-3) with a LogP of –0.41 . This quantitative difference places the methyl ester in a more favorable lipophilicity range for passive membrane permeation, consistent with the broader observation that ester prodrugs of carboxylic acids are employed industrially to enhance oral bioavailability [1]. The magnitude of the shift is statistically meaningful; a ΔLogP of approximately 1.3 corresponds to an estimated 20-fold greater octanol-water partition coefficient (P value), directly impacting extraction efficiency, chromatographic retention, and biological compartment distribution.

Lipophilicity Partition Coefficient Drug Design ADME

Hydrogen-Bond Donor Count: Methyl Ester (0 HBD) vs. Free Carboxylic Acid (1 HBD)

The target methyl ester has zero hydrogen-bond donor atoms (H_Donors = 0), while the free acid analog contains one H-bond donor (carboxylic acid O–H) . This structural difference is a primary driver of physicochemical behavior: the absence of an H-bond donor in the methyl ester eliminates intermolecular hydrogen-bond networks in the solid state, typically reducing crystal lattice energy and improving organic-solvent solubility relative to the acid [1]. In cell-based assays, a reduction in HBD count is associated with improved passive membrane permeability, as each H-bond donor imposes an estimated desolvation penalty of approximately 1–2 kcal/mol during bilayer translocation [2].

Hydrogen Bonding Solubility Permeability Crystallinity

Polar Surface Area (tPSA): Methyl Ester (51.91 Ų) vs. Free Acid (Predicted ~71 Ų)

The target methyl ester has a topological polar surface area (tPSA) of 51.91 Ų , whereas the free carboxylic acid analog is predicted to carry a tPSA closer to ~71 Ų (based on the incremental contribution of a hydroxyl oxygen contributing ~20 Ų according to the Ertl fragment-based method) [1]. This ~19 Ų reduction places the methyl ester below the commonly applied 60 Ų threshold for favorable CNS penetration [2], while the free acid exceeds this threshold. The tPSA difference is a direct consequence of masking the polar carboxylate proton with a methyl group.

Topological Polar Surface Area Membrane Permeability CNS Drug Design Bioavailability

Spectral Identification Purity: Validated NMR and FTIR Reference Spectra for Methyl Ester Identity Confirmation

The methyl ester (CAS 26095-04-5) has validated reference spectra in the Wiley KnowItAll spectral library, including 2 NMR spectra (¹H and ¹³C), 1 FTIR spectrum, and 1 UV-Vis spectrum [1]. This multi-modal spectroscopic characterization provides unambiguous identity confirmation for procurement quality control. While analogous spectral data may exist for the free acid, the specific combination of the methyl ester singlet in ¹H NMR (δ ~3.9 ppm for –OCH₃) and the morpholine N–CH₂–furan linkage protons provides a unique fingerprint that distinguishes the ester from the acid, where the carboxylic acid proton (δ ~12–13 ppm in DMSO-d₆) would appear instead [2]. This spectral fingerprint directly supports lot-release testing and in-house purity verification.

Analytical Characterization NMR Spectroscopy FTIR Quality Control

Commercial Purity Specification: Guaranteed 98% Purity for Methyl Ester vs. 95% Typical for Free Acid

The methyl ester is commercially available at a guaranteed purity of 98% from Leyan (Catalog No. 1646741) , whereas the free carboxylic acid analog (CAS 26095-36-3) is routinely supplied at 95% purity from multiple vendors including Macklin and Bidepharm [1]. This 3-percentage-point purity differential can translate to a meaningful reduction in total impurity burden when the compound is used at scale: at 1 mmol scale, the methyl ester at 98% purity carries ≤0.02 mmol of total impurities vs. ≤0.05 mmol for the free acid at 95% purity—a 2.5-fold difference in potential side-product formation during subsequent synthetic steps.

Purity Quality Specification Procurement Reproducibility

Optimal Procurement and Application Scenarios for 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester


Medicinal Chemistry: CNS-Penetrant Probe Design Requiring PSA <60 Ų

For central nervous system (CNS) drug discovery programs where blood–brain barrier penetration is required, the methyl ester (tPSA = 51.91 Ų) falls below the empirically validated 60 Ų threshold for favorable CNS exposure . The free acid analog (predicted tPSA ~71 Ų) exceeds this cutoff and would be deprioritized in CNS screening cascades [1]. Medicinal chemists designing brain-penetrant kinase inhibitors, GPCR modulators, or epigenetic probes that employ the morpholinomethyl-furan scaffold should specify the methyl ester to maintain alignment with CNS drug-likeness guidelines.

Multi-Step Synthesis Under Anhydrous Conditions (Organometallic Chemistry)

In synthetic sequences requiring strongly basic or nucleophilic conditions (e.g., Grignard additions, lithium-halogen exchange, Suzuki–Miyaura cross-couplings), the methyl ester's zero H-bond donor count eliminates the risk of acid–base quenching by a free carboxylic acid proton . The free acid (1 HBD) would consume stoichiometric equivalents of organometallic reagent, reducing yield and introducing side products. The methyl ester thus serves as a 'protected' form of the carboxylate, compatible with a broader range of reaction conditions without requiring an orthogonal protecting-group strategy [2].

Analytical Reference Standard Procurement for HPLC/LC-MS Method Development

The methyl ester's 98% purity specification and availability of authenticated reference spectra (2 NMR, 1 FTIR, 1 UV-Vis) [3] make it the preferred choice for analytical laboratories developing HPLC or LC-MS methods to quantify furan-based intermediates. The higher purity reduces baseline noise from impurities, and the well-defined LogP (0.90) enables predictable C18 reverse-phase retention behavior . The free acid (LogP –0.41) would elute near the solvent front under typical reversed-phase conditions, complicating quantification in complex matrices.

Ester Prodrug Design: Enhanced Passive Permeability Screening

In drug discovery programs exploring ester prodrug strategies to improve oral bioavailability of carboxylate-containing pharmacophores, the methyl ester (LogP +0.90) provides a 20-fold higher octanol-water partition coefficient than the parent acid (LogP –0.41) . This lipophilicity gain is directly relevant to in vitro permeability assays (PAMPA, Caco-2), where the methyl ester serves as the initial prodrug candidate for assessing whether esterase-mediated cleavage in vivo can release the active acid within systemic circulation [4].

Quote Request

Request a Quote for 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.